![molecular formula C8H13Cl2N5 B2996388 {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride CAS No. 1779134-47-2](/img/structure/B2996388.png)

{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

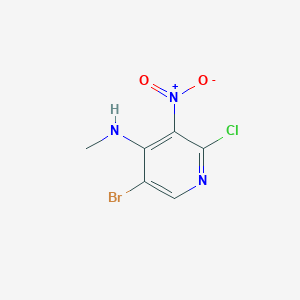

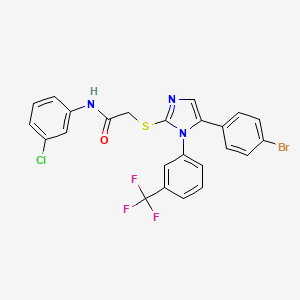

The compound “{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The specific synthesis route for “{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride” is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a triazole ring fused to a pyrimidine ring . The specific molecular structure of “{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride” is not available in the literature I have access to.Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including aromatic nucleophilic substitution . The specific chemical reactions involving “{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride” are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For triazolopyrimidines, these properties can vary widely . The specific physical and chemical properties of “{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride” are not available in the literature I have access to.Aplicaciones Científicas De Investigación

Green Synthesis Methodology

A simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water . This process involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes using iodobenzene diacetate at room temperature . This method is advantageous due to its high efficiency, easy work-up, short reaction time, non-toxicity of solvent, and ambient temperature .

Pharmacological Potentials

Triazole compounds, which include 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methanamine dihydrochloride, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Energetic Materials

The compound’s good thermal stability and insensitive properties, along with comparable detonation properties, highlight its application potential as an energetic material .

Antioxidant Properties

Triazole derivatives, including 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methanamine dihydrochloride, have been found to possess antioxidant properties . Antioxidants are important compounds that reduce or eliminate free radicals, thereby protecting cells against oxidative injury .

Antimicrobial Agents

Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens .

Antifungal Drugs

Triazole nucleus is present in many antifungal drugs like itraconazole, voriconazole, ravuconazole, fluconazole, etc . These drugs have been proven effective in treating various fungal infections .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as triazolopyrimidines, have been found to have a wide range of biological actions, including anti-tumor, cytotoxicity, and selective atp site-directed inhibition of the egf-receptor protein tyrosine kinase .

Mode of Action

For instance, some triazolopyrimidines have been found to inhibit the EGF-receptor protein tyrosine kinase, which plays a crucial role in cell signaling and growth .

Biochemical Pathways

Based on the known actions of similar compounds, it can be inferred that it may affect pathways related to cell growth and proliferation, potentially through its interaction with protein kinases .

Result of Action

Similar compounds have been found to possess good activity at certain concentrations, leading to changes in the form of dna .

Direcciones Futuras

Triazolopyrimidines are a focus of ongoing research due to their diverse biological activities . Future research may explore new synthetic routes, novel derivatives, and potential applications in medicinal chemistry . The specific future directions for “{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride” are not available in the literature I have access to.

Propiedades

IUPAC Name |

(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.2ClH/c1-5-3-6(2)13-7(4-9)11-12-8(13)10-5;;/h3H,4,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGQFNJYBECPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)CN)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)

![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)